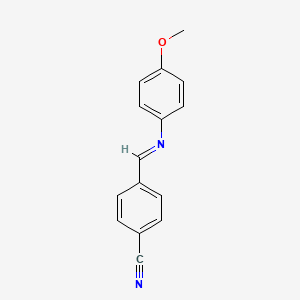

p-Cyanobenzal-p-anisidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methoxyphenyl)iminomethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-18-15-8-6-14(7-9-15)17-11-13-4-2-12(10-16)3-5-13/h2-9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVSTYQWCPHCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293509 | |

| Record name | p-Cyanobenzal-p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20256-89-7 | |

| Record name | p-Cyanobenzal-p-anisidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cyanobenzal-p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Condensation Approaches for p-Cyanobenzal-p-anisidine Synthesis

The formation of this compound is a classic example of Schiff base synthesis, a fundamental reaction in organic chemistry.

The principal method for synthesizing this compound involves the condensation reaction between p-anisidine (B42471) and p-cyanobenzaldehyde. This reaction results in the formation of a carbon-nitrogen double bond, characteristic of an imine or Schiff base. The reaction is typically carried out by mixing equimolar amounts of the two reactants. tsijournals.com The condensation of p-anisidine with aldehydes and ketones is a well-established reaction that leads to the formation of Schiff bases. wikipedia.org

The efficiency of Schiff base formation can be significantly enhanced through the use of catalysts and optimization of reaction conditions. While some syntheses proceed without a catalyst, the use of acid or base catalysts is common. For instance, a few drops of hydrochloric acid (HCl) can be used to catalyze the reaction between p-anisidine and a benzoyl derivative in absolute alcohol. tsijournals.com In other systems, organic bases like piperidine (B6355638) have been employed. nih.gov

The choice of solvent also plays a crucial role. Ethanol is a frequently used solvent, often in reflux conditions to drive the reaction to completion. tsijournals.comnih.gov Other solvents like methanol (B129727) have also been reported for similar Schiff base syntheses. eajournals.org Temperature is another critical parameter, with many reactions being conducted at elevated temperatures, such as on a boiling water bath, to ensure a reasonable reaction rate. tsijournals.com

Recent research has also explored the use of heterogeneous catalysts for Schiff base synthesis, aiming for more environmentally friendly and efficient processes. For example, gold nanoparticles supported on titanium dioxide (Au@TiO2) have been shown to be effective catalysts for the formation of Schiff bases, offering advantages such as high yields and catalyst reusability. nih.gov

A summary of reaction conditions from a study on a related Schiff base synthesis is provided in the table below:

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | EtOH | 65 | 1 | - |

| 2 | TiO2 | EtOH | 65 | 1 | 10 |

| 3 | Ag(5%)@TiO2 | EtOH | 65 | 1 | 60 |

| 4 | Au(5%)@TiO2 | EtOH | 65 | 1 | 72 |

| 5 | Au(1%)@TiO2 | EtOH | 65 | 1 | 70 |

| 6 | Au(1%)@TiO2 | EtOH | 65 | 2 | 75 |

| 7 | Au(1%)@TiO2 | EtOH | 65 | 3 | 85 |

| 8 | Au(1%)@TiO2 | H2O | 65 | 3 | 30 |

| Data adapted from a study on the synthesis of Schiff bases containing an indole (B1671886) moiety. nih.gov |

Once the synthesis is complete, the crude this compound product often requires purification to remove unreacted starting materials and byproducts. A common method for purification is recrystallization from a suitable solvent, such as ethanol. nih.gov The process typically involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals. The purified solid can then be isolated by filtration. In some cases, the hot reaction mixture is poured into crushed ice to precipitate the product, which is then collected. tsijournals.com

For analytical purposes, techniques like flash column chromatography can be employed for purification. orgsyn.org The purity of the final compound is often verified using techniques such as Thin Layer Chromatography (TLC) and by determining its melting point. tsijournals.comijtsrd.com

Precursor Synthesis and Optimization

The quality and availability of the starting materials, p-anisidine and p-cyanobenzaldehyde, are critical for the successful synthesis of the target compound.

p-Anisidine, also known as 4-methoxyaniline, is a key precursor. wikipedia.org While commercially available, its synthesis, particularly through environmentally friendly methods, is of significant interest.

A prominent and environmentally conscious method for preparing p-anisidine is the liquid-phase catalytic hydrogenation of p-nitroanisole. chemicalbook.comchemicalbook.com This approach is favored over traditional methods that use reducing agents like iron powder or sodium sulfide (B99878), which generate substantial waste and pose environmental concerns. chemicalbook.comchemicalbook.com

The catalytic hydrogenation involves reacting p-nitroanisole with hydrogen gas in the presence of a catalyst. A novel and highly effective catalyst for this transformation is Raney-RuNiC, which contains 20 wt% ruthenium. chemicalbook.com This catalyst has demonstrated high activity and excellent stability, allowing it to be used repeatedly without a significant loss of performance. chemicalbook.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures and pressures, for instance, at 100°C and 1.0 MPa. chemicalbook.com The progress of the reaction can be monitored using gas chromatography. chemicalbook.com

p-Anisidine Synthesis Pathways

Traditional Reduction Methods and Comparative Analysis of Environmental Impact

The synthesis of p-anisidine, a key precursor to this compound, has traditionally been accomplished through the chemical reduction of p-nitroanisole. The most common classical methods employ metallic iron or sodium sulfide as the reducing agent. researchgate.netresearchgate.net These methods, while effective in producing p-anisidine, are associated with significant environmental drawbacks.

The use of iron powder in acidic or neutral conditions, known as the Béchamp reduction, generates large quantities of iron oxide sludge as a byproduct. researchgate.net Similarly, reduction with sodium sulfide produces considerable sulfur-containing waste streams. researchgate.net Both processes result in substantial wastewater that requires extensive treatment, increasing production costs and environmental burden. cdnsciencepub.commdpi.com The disposal of the solid waste and the treatment of contaminated water contribute to the high environmental impact of these traditional routes. researchgate.net

In contrast, catalytic hydrogenation has emerged as a more environmentally benign alternative. researchgate.net This method involves the reduction of p-nitroanisole with hydrogen gas in the presence of a catalyst, such as Raney nickel or noble metals like platinum and ruthenium. researchgate.netcdnsciencepub.comnih.gov Catalytic hydrogenation offers high yields and product purity with the primary byproduct being water, thus significantly reducing waste generation and environmental pollution. researchgate.netresearchgate.net Modern catalysts, such as the Raney-RuNiC system, have demonstrated high activity and stability, making catalytic hydrogenation a viable and sustainable technology for the industrial production of p-anisidine. researchgate.net

Comparative Analysis of p-Anisidine Synthesis Methods

| Method | Reducing Agent | Key Byproducts | Major Environmental Impact |

|---|---|---|---|

| Béchamp Reduction | Iron Powder / Acid | Iron Oxide Sludge | High volume of solid waste, wastewater contamination. researchgate.net |

| Sulfide Reduction | Sodium Sulfide | Sulfur Compounds | Generation of toxic and odorous sulfur-containing waste. researchgate.net |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Water (H₂O) | Minimal waste, cleaner process, lower environmental footprint. researchgate.netnih.gov |

p-Cyanobenzaldehyde Synthesis Pathways

p-Cyanobenzaldehyde is the second crucial precursor required for the synthesis of this compound. A variety of synthetic routes to this aromatic aldehyde have been developed, each with distinct advantages and disadvantages.

Historically, methods such as the Rosenmund reduction of p-cyanobenzoyl chloride or pathways involving diazonium salts were employed. acs.orgrsc.org Other classical routes include the oxidation of p-tolunitrile (B1678323) or the dehydration of an amide. acs.orgresearchgate.net However, many of these traditional methods suffer from drawbacks such as the use of toxic reagents, complex multi-step processes, high costs, and relatively low yields, making them less suitable for large-scale industrial application. acs.org

More contemporary and efficient methods have been developed to overcome these limitations. One such pathway involves the direct liquid-phase ammoxidation of p-xylene (B151628) to produce 4-methylbenzonitrile, which is subsequently oxidized to yield p-cyanobenzaldehyde. acs.org This method is noted for its use of inexpensive raw materials, higher safety profile, and generation of less problematic waste. acs.org Another approach involves the oxidation of a p-cyanobenzylamine compound with a persulfate in an aqueous solution, which is reported to be a high-yield and cost-effective process. rsc.org

Summary of p-Cyanobenzaldehyde Synthesis Pathways

| Synthesis Pathway | Starting Material(s) | Key Features/Reagents | Noted Disadvantages |

|---|---|---|---|

| Diazonium Salt Method | Substituted Anilines | Diazotization (NaNO₂, HCl) | Often involves toxic intermediates and complex work-up. acs.org |

| Catalytic Oxidation | p-Tolunitrile | Various Oxidants | Can have low yields and require harsh conditions. acs.org |

| Rosenmund Reduction | p-Cyanobenzoyl Chloride | H₂, Pd/BaSO₄ Catalyst | Substrate availability can be a limitation. rsc.orgresearchgate.net |

| Ammoxidation of p-Xylene | p-Xylene, Ammonia, Oxygen | Liquid-phase, Catalytic | More economical and environmentally friendly. acs.org |

| Oxidation of Cyanobenzylamine | p-Cyanobenzylamine | Persulfate (e.g., (NH₄)₂S₂O₈) | High yield and purity from an easily available starting material. rsc.org |

Reaction Kinetics and Mechanistic Studies

Condensation Reaction Mechanism (Imine Formation)

The synthesis of this compound from p-cyanobenzaldehyde and p-anisidine is a condensation reaction that results in the formation of an imine, also known as a Schiff base. The mechanism is a well-established example of nucleophilic addition to a carbonyl group followed by elimination. shodhsagar.comresearchgate.net

The reaction proceeds via a two-step mechanism, often catalyzed by a small amount of acid: researchgate.net

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine group of p-anisidine on the electrophilic carbonyl carbon of p-cyanobenzaldehyde. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond. This addition step leads to the formation of a neutral, tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netresearchgate.net

Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine product. shodhsagar.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (-OH₂⁺). Subsequently, the lone pair on the nitrogen atom helps to expel the water molecule, forming the carbon-nitrogen double bond (C=N) of the imine. A final deprotonation step regenerates the acid catalyst and yields the final product, this compound. researchgate.net

The rate-determining step of the reaction can be either the initial nucleophilic attack or the final dehydration step, depending on the pH of the reaction medium. acs.org The electronic properties of the substituents on the aromatic rings influence the reaction rate. The electron-donating methoxy (B1213986) group (-OCH₃) on p-anisidine increases the nucleophilicity of the amine, facilitating the initial attack on the carbonyl carbon. qub.ac.uk Conversely, the electron-withdrawing cyano group (-CN) on p-cyanobenzaldehyde increases the electrophilicity of the carbonyl carbon, also promoting the nucleophilic addition step.

Hydrolysis Kinetics of Imine Functionality

The formation of an imine is a reversible process, and the imine functionality of this compound can undergo hydrolysis to revert to its constituent precursors, p-cyanobenzaldehyde and p-anisidine. The hydrolysis is typically catalyzed by aqueous acid and its kinetics are highly dependent on the pH of the solution. shodhsagar.comacs.org

The general mechanism for the acid-catalyzed hydrolysis is the microscopic reverse of its formation: nih.govacs.org

Protonation: The reaction begins with the protonation of the imine nitrogen atom, which increases the electrophilicity of the imine carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated imine carbon. This step results in the formation of a protonated carbinolamine intermediate.

Proton Transfer and Elimination: A proton transfer from the oxygen to the nitrogen atom occurs, followed by the elimination of the neutral p-anisidine molecule. This cleavage of the C-N bond is the rate-determining step under acidic conditions and results in the formation of protonated p-cyanobenzaldehyde, which is then deprotonated to give the final aldehyde product. nih.govacs.org

The rate of hydrolysis for N-benzylideneanilines typically exhibits a bell-shaped pH-rate profile, with the maximum rate occurring in weakly acidic conditions (around pH 4-5). acs.org In strongly acidic solutions, the rate decreases because the attacking nucleophile (water) is not sufficiently active and the concentration of the free imine, which needs to be protonated, is reduced. In neutral or basic solutions, the rate is also slow due to the lack of the necessary protonation of the imine nitrogen. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the structural features of molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes of its functional groups. For p-Cyanobenzal-p-anisidine, the FTIR spectrum is characterized by several key absorption bands that confirm its structure.

The presence of the cyano group (C≡N) is typically identified by a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. The imine group (C=N) of the Schiff base exhibits a characteristic stretching vibration in the range of 1640-1690 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations for the para-substituted benzene (B151609) rings give rise to strong bands in the 800-850 cm⁻¹ region. The methoxy (B1213986) group (-OCH₃) is identified by its C-O stretching vibrations, which typically appear as a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

A study involving the thermal analysis of p-anisidine (B42471) grafted on a silica (B1680970) gel surface utilized FTIR to characterize the aromatic groups. scielo.br In this context, the stability of the organic groups was evaluated by observing the changes in the infrared band areas upon heating. scielo.br While not directly on this compound, this demonstrates the utility of FTIR in studying molecules containing the p-anisidine moiety. scielo.br

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | 2220 - 2260 |

| Imine (C=N) | Stretching | 1640 - 1690 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C-H | Out-of-plane Bending (para) | 800 - 850 |

| Methoxy C-O | Asymmetric Stretching | ~1250 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can provide valuable information about the aromatic rings and the cyano and imine functionalities.

The symmetric stretching of the benzene rings would produce strong signals in the Raman spectrum. The C≡N and C=N stretching vibrations are also Raman active and can be used for identification and structural analysis. Raman spectroscopy is widely used for characterizing the chemical composition and structure of various materials, including organic compounds. horiba.commdpi.com Its applications range from identifying polymorphic forms to analyzing defects in materials. horiba.comamericanpharmaceuticalreview.com For instance, it has been used to study carbon nanotubes and for the on-field analysis of a wide range of materials. mdpi.com While specific Raman data for this compound is not detailed in the provided search results, the general applicability of the technique for such compounds is well-established. horiba.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. In this compound, the proton signals are expected to appear in distinct regions of the spectrum.

The protons of the two para-substituted benzene rings will appear as two sets of doublets, characteristic of an AA'BB' system. bnmv.ac.in The chemical shifts of these aromatic protons are influenced by the electron-withdrawing cyano group and the electron-donating methoxy group. The methoxy group protons (-OCH₃) will appear as a sharp singlet, typically in the upfield region of the aromatic signals. The imine proton (-CH=N-) will also present as a singlet at a downfield chemical shift due to the influence of the double bond and the adjacent aromatic rings.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Approximate Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (ortho to CN) | Doublet | Further Downfield |

| Aromatic Protons (meta to CN) | Doublet | |

| Aromatic Protons (ortho to OCH₃) | Doublet | |

| Aromatic Protons (meta to OCH₃) | Doublet | Further Upfield |

| Methoxy Protons (-OCH₃) | Singlet | ~3.8 |

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The carbon of the cyano group (C≡N) will appear in the range of 110-125 ppm. The imine carbon (-CH=N-) is expected to resonate further downfield, typically between 140-160 ppm. The aromatic carbons will have a range of chemical shifts depending on their substitution. The carbon attached to the electron-withdrawing cyano group and the carbon attached to the electron-donating methoxy group will be significantly shifted. The methoxy carbon (-OCH₃) will appear at a characteristic upfield position. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often up to 200 ppm. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (ppm) |

|---|---|

| Cyano Carbon (C≡N) | 110 - 125 |

| Imine Carbon (-CH=N-) | 140 - 160 |

| Aromatic Carbons | 114 - 155 |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of the molecular ion would lead to the formation of various daughter ions, providing valuable structural information. For instance, cleavage of the C-N bond of the imine could lead to fragments corresponding to the p-cyanobenzyl cation and the p-anisidine radical cation, or vice versa. Further fragmentation of these ions would provide additional structural clues. Mass spectrometry is a common technique used in conjunction with NMR and FTIR to confirm the structures of newly synthesized compounds. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-Anisidine |

| Aniline (B41778) |

| Benzylamine |

| 3-Phenylpropylchloride |

| 3-Chloropropyltrimethoxysilane |

| 3-Aminopropyltrimethoxysilane |

| Methyltrioxorhenium |

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for elucidating the atomic and molecular structure of crystalline materials. Both single-crystal and powder XRD methods have been instrumental in characterizing this compound and its derivatives.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to characterize polycrystalline materials, including polymers. researchgate.net In the context of this compound, PXRD can be used to confirm the crystalline nature of a synthesized batch, to identify different polymorphs (crystalline forms), and to assess the degree of crystallinity in polymeric materials derived from or related to this compound. mdpi.com The technique involves irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern, which serves as a fingerprint for the specific crystalline structure. For instance, the presence of sharp peaks in a PXRD pattern is indicative of a well-ordered, crystalline material.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. These methods are particularly useful for investigating phase transitions and thermal stability.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are powerful techniques for studying the thermal transitions of materials. researchgate.net In studies involving this compound, which is known to form liquid crystals, DTA and DSC are used to determine the temperatures and enthalpy changes associated with phase transitions, such as melting from a solid to a liquid crystal phase and the transition from a liquid crystal to an isotropic liquid. researchgate.netresearchgate.net For example, a study reported the temperatures of transition for N-(p-cyanobenzal)-p-anisidine using a well-calibrated differential thermal analyzer and measured the heats of these transitions by differential scanning calorimetry. researchgate.netresearchgate.net These techniques can also be used to construct phase diagrams, which map the different phases of a substance as a function of temperature. harvard.edunih.gov

Below is an interactive data table summarizing the types of information obtained from DTA and DSC analysis of compounds like this compound.

| Analytical Technique | Information Obtained | Relevance to this compound |

| Differential Thermal Analysis (DTA) | Transition Temperatures (e.g., melting, boiling, liquid crystal transitions) | Identification of mesophase transitions. |

| Differential Scanning Calorimetry (DSC) | Transition Temperatures, Enthalpy of Transitions (ΔH), Heat Capacity (Cp) | Quantifying the energy associated with phase changes, crucial for understanding the thermodynamics of its liquid crystalline behavior. researchgate.netresearchgate.net |

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. For this compound and its related polymers, TGA provides crucial information about the temperatures at which the compound begins to decompose. This is essential for defining the processing window and the operational limits of devices incorporating this material. The analysis can indicate the onset of degradation and the temperature at which maximum weight loss occurs.

Morphological Characterization (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface of a sample. intjmorphol.comlimnetica.comresearchgate.net In the study of this compound and its assemblies, SEM can reveal the morphology of the crystals or the surface structure of thin films. researchgate.net For instance, it can show the shape and size of individual crystals, such as needle-like or globular particle morphologies, which can be correlated with the degree of crystallinity. mdpi.com This information is valuable for understanding how processing conditions affect the final structure of the material, which in turn influences its properties.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical studies are crucial for understanding the electron transfer processes of Schiff base compounds. Cyclic voltammetry is the most commonly used technique to gather qualitative and quantitative information about their redox reactions. ias.ac.in In a typical CV experiment, the potential of a working electrode is scanned linearly versus time between two set limits, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram. ias.ac.in

Detailed Research Findings

The oxidation process in Schiff bases is often associated with the imine nitrogen, which can be influenced by the nature of the substituents on the aromatic rings. Electron-donating groups, like the methoxy group in the p-anisidine portion of the title compound, are expected to lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups, like the cyano group, make oxidation more difficult. The reduction process typically involves the imine (C=N) bond.

Table 1: Illustrative Cyclic Voltammetry Data for a Structurally Related Schiff Base (G2)

| Scan Rate (mV/s) | Epc1 (V) | Ipc1 (µA) | Epc2 (V) | Ipc2 (µA) |

| 50 | -0.635 | -3.75 | -1.130 | -5.75 |

| 100 | -0.650 | -5.00 | -1.145 | -7.50 |

| 150 | -0.660 | -5.75 | -1.155 | -9.00 |

| 200 | -0.670 | -6.50 | -1.165 | -10.50 |

| 250 | -0.675 | -7.25 | -1.175 | -11.50 |

This table is based on data for 4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acid and is provided for illustrative purposes. Epc and Ipc represent the cathodic peak potential and cathodic peak current, respectively. Data sourced from J. Chem. Soc. Nigeria, Vol. 49, No. 2, 2024. researchgate.net

Analysis of the relationship between peak current and the scan rate helps determine whether the process is diffusion-controlled or adsorption-controlled. researchgate.net For many Schiff bases, the redox reactions are found to be diffusion-controlled. researchgate.net The irreversibility or quasi-reversibility of the redox peaks, indicated by the separation of anodic and cathodic peak potentials, provides information on the stability of the radical ions formed during electron transfer.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. By approximating the electron density, DFT methods can provide accurate predictions of molecular geometries, electronic structures, and various spectroscopic properties, offering valuable insights that complement experimental findings. For p-Cyanobenzal-p-anisidine, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry optimization is a fundamental computational procedure that determines the lowest energy arrangement of atoms in a molecule. nih.govnih.gov For this compound, this process reveals the most stable three-dimensional conformation, providing key information on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's steric and electronic properties. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict these parameters with a high degree of accuracy. nih.govscispace.com

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-CN | 1.44 | C-C-N (cyano) | 178.5 |

| C=N | 1.29 | C-N=C | 122.0 |

| N-C (anisidine) | 1.41 | C-C-O | 117.5 |

| C-O | 1.36 | O-C-H (methyl) | 109.5 |

| O-CH₃ | 1.43 |

Note: These values are representative and based on DFT calculations for structurally similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. researchgate.netresearchgate.net

For this compound, the HOMO is typically localized on the electron-rich p-anisidine (B42471) moiety, while the LUMO is concentrated on the electron-deficient p-cyanobenzal part. This spatial separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and a tendency to absorb light at longer wavelengths. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Note: These values are representative and based on DFT calculations for structurally similar molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and resonance effects.

In this compound, NBO analysis can elucidate the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into adjacent antibonding orbitals. For example, the interaction between the lone pair of the methoxy (B1213986) oxygen and the π* orbitals of the phenyl ring contributes to the electron-donating nature of the anisidine group. Similarly, interactions involving the π orbitals of the phenyl rings and the imine bridge can be quantified. The stabilization energy (E2) associated with these donor-acceptor interactions provides a measure of their strength.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. cardiff.ac.ukresearchgate.net DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectral bands to specific vibrational modes. nih.govresearchgate.net

For this compound, key vibrational modes include the C≡N stretching of the cyano group, the C=N stretching of the imine bridge, C-O stretching of the methoxy group, and various C-H and C=C stretching and bending modes of the aromatic rings. nih.gov Theoretical calculations can help to distinguish between closely spaced or overlapping vibrational bands and provide a more complete understanding of the molecule's vibrational behavior. nih.gov

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N Stretch | 2225 | ~2220-2230 |

| C=N Stretch | 1630 | ~1625-1635 |

| C-O-C Asymmetric Stretch | 1250 | ~1245-1255 |

| C-O-C Symmetric Stretch | 1030 | ~1025-1035 |

Note: Predicted values are based on DFT calculations for similar compounds and may be scaled to better match experimental data. Experimental values are typical ranges for these functional groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the electronic excited states of molecules. mdpi.comfaccts.de TD-DFT can accurately predict electronic absorption spectra, providing insights into the electronic transitions that occur when a molecule absorbs light. nih.gov

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Visible spectrum. mdpi.comresearchgate.net For this compound, the UV-Visible spectrum is expected to be dominated by π → π* and n → π* transitions. The strong intramolecular charge transfer character of the molecule is likely to result in an intense absorption band at a relatively long wavelength.

By analyzing the molecular orbitals involved in the calculated electronic transitions, the nature of these transitions can be identified. For instance, a transition from the HOMO (located on the anisidine part) to the LUMO (on the cyanobenzal part) would confirm the ICT character of the absorption. The predicted spectrum can be compared with experimental data to validate the computational methodology and provide a deeper understanding of the molecule's photophysical properties.

Table 4: Predicted UV-Visible Absorption Data for this compound

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.85 | HOMO → LUMO (π → π, ICT) |

| S₀ → S₂ | 280 | 0.20 | HOMO-1 → LUMO (π → π) |

Note: These values are representative and based on TD-DFT calculations for structurally similar molecules.

Transition Density Matrix (TDM) Analysis

No published research could be located that performs a Transition Density Matrix (TDM) analysis on this compound. This type of analysis is used to understand the nature of electronic transitions, quantifying local and charge-transfer characteristics of excited states, but has not been applied to this molecule in the available literature.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

There are no available studies that have conducted Molecular Dynamics (MD) simulations on this compound. Consequently, information regarding its solution-phase behavior from this method is absent.

Without MD simulation data, the distribution of molecular conformations and the fluctuation of its chemical properties in different solvents cannot be described.

While the nonlinear optical (NLO) properties of similar chromophores are often studied computationally in different solvents, no specific research detailing these effects for this compound could be identified.

Intermolecular Interactions and Supramolecular Assembly

A detailed analysis of the intermolecular forces governing the supramolecular assembly of this compound, typically derived from crystal structure data and computational tools like Hirshfeld surface analysis, has not been reported in the scientific literature.

Quantitative and qualitative descriptions of the specific non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, electrostatic forces, and van der Waals forces, are not available for this compound.

While the aromatic rings in this compound suggest the potential for π-π stacking and CH…π interactions, no computational or crystallographic studies have been published that characterize or quantify these specific interactions for this compound.

Theoretical Studies on Self-Assembly Behaviors

Theoretical and computational chemistry provide significant insights into the non-covalent interactions that govern the spontaneous organization of molecules into ordered structures, a process known as self-assembly. For this compound, its molecular structure, characterized by a polar cyano group, a methoxy group, and an imine linkage connecting two phenyl rings, suggests a propensity for self-assembly through a combination of intermolecular forces.

The self-assembly of molecules like this compound is primarily driven by the minimization of free energy in a system. This is achieved through the formation of stable supramolecular structures. The key interactions facilitating this process include:

π-π Stacking: The presence of two aromatic rings in the molecular backbone allows for significant π-π stacking interactions. These interactions are crucial for the formation of columnar or layered structures, which are common in liquid crystalline phases. The relative orientation of the phenyl rings, whether parallel-displaced or T-shaped, influences the strength of these interactions and the resulting molecular packing.

Dipole-Dipole Interactions: The cyano (-C≡N) and methoxy (-O-CH₃) groups introduce significant dipole moments in the molecule. The strong electronegativity of the nitrogen atom in the cyano group creates a localized partial negative charge, while the carbon atom is partially positive. Similarly, the oxygen atom in the methoxy group introduces polarity. These dipoles can align in an anti-parallel fashion, contributing to the stability of the assembled structure.

Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors like -OH or -NH₂, weak C-H···N and C-H···O hydrogen bonds can play a role in directing the self-assembly. The nitrogen atom of the cyano group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors for the hydrogen atoms on the phenyl rings of neighboring molecules.

Computational models, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, can be employed to predict the most stable self-assembled structures. These simulations can elucidate the preferred molecular conformations and intermolecular geometries that lead to the formation of specific liquid crystal phases, such as nematic or smectic phases, which have been observed for related compounds.

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

The analysis generates a three-dimensional Hirshfeld surface, typically colored to represent normalized contact distances (dnorm), where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.

Furthermore, the analysis produces two-dimensional "fingerprint plots," which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of each type of interaction to the total Hirshfeld surface area can then be calculated, providing a quantitative measure of their importance in the crystal packing.

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~50-60% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the phenyl rings and the methyl group. These contacts are largely dispersive in nature. |

| C···H/H···C | ~20-30% | These contacts are indicative of C-H···π interactions, where hydrogen atoms from one molecule interact with the π-electron clouds of the aromatic rings of a neighboring molecule, contributing to the stability of the packing. |

| N···H/H···N | ~5-10% | Corresponds to weak C-H···N hydrogen bonds involving the nitrogen atom of the cyano group. These directional interactions play a crucial role in determining the molecular arrangement. |

| O···H/H···O | ~5-10% | Represents weak C-H···O hydrogen bonds involving the oxygen atom of the methoxy group, further guiding the supramolecular assembly. |

| C···C | ~3-7% | These contacts are indicative of π-π stacking interactions between the aromatic rings of adjacent molecules. |

| Other (N···C, O···C, etc.) | ~1-3% | Minor contributions from other van der Waals interactions. |

The fingerprint plot for this compound would be expected to show distinct features corresponding to these interactions. For instance, the H···H contacts would appear as a large, diffuse region, while the C···H/H···C interactions would manifest as "wings" on the plot. The sharper "spikes" at lower di and de values would correspond to the more directional N···H and O···H hydrogen bonding interactions. This detailed analysis allows for a comprehensive understanding of the forces driving the solid-state architecture of the compound.

Research into Liquid Crystalline Properties

Mesophase Formation and Characterization

The study of mesophase formation in p-Cyanobenzal-p-anisidine centers on its transition from a crystalline solid to an ordered fluid state (the mesophase) and subsequently to an isotropic liquid.

This compound is known to exhibit a nematic liquid crystal phase. researchgate.net The nematic phase is the least ordered of the liquid crystal phases, where the constituent molecules show a long-range orientational order, tending to align along a common axis called the director, but lack any long-range positional order. wikipedia.orguh.edu The transition from this ordered nematic (N) phase to the disordered isotropic (I) liquid phase is a key characteristic of the material. This first-order phase transition, often called the clearing point, occurs at a specific temperature (TNI). While research confirms that the transition temperature for this compound has been measured, the specific value was not available in the consulted literature. researchgate.net

Thermotropic liquid crystals can exhibit more ordered phases than the nematic phase, such as smectic phases, which have layered structures, or cholesteric (chiral nematic) phases, which feature a helical twist. wikipedia.orgtcichemicals.com For the pure compound this compound, the primary reported mesophase is nematic. There is no definitive evidence in the reviewed literature to suggest that it forms smectic or cholesteric phases in its pure form. Cholesteric phases specifically require molecular chirality, a feature not present in this compound. wikipedia.org While smectic phases can be induced in binary mixtures with other compounds, this is a property of the mixture rather than the pure substance.

Thermal Behavior and Phase Transition Thermodynamics

The thermal properties of this compound's phase transitions are critical for understanding its behavior and potential applications. Techniques like Differential Scanning Calorimetry (DSC) are employed to measure the energetic changes associated with these transitions. researchgate.net

Studies have been conducted to measure the heats and temperatures of transitions for this compound using DSC. researchgate.net This technique detects the heat flow associated with phase transitions as a function of temperature. The transition from the crystalline (Cr) solid to the nematic (N) phase and from the nematic phase to the isotropic (I) liquid are both first-order transitions, characterized by a specific transition temperature and an associated enthalpy change (latent heat). rsc.org Although it is confirmed that these values have been measured, the specific numerical data for the transition enthalpies were not available in the search results. researchgate.net

| Phase Transition | Transition Temperature (°C) | Enthalpy of Transition (kJ/mol) |

| Crystal to Nematic (TCr-N) | Data not available in search results | Data not available in search results |

| Nematic to Isotropic (TNI) | Data not available in search results | Data not available in search results |

The thermal stability and the temperature range over which the nematic phase exists are influenced by the molecular structure of this compound. Key structural factors include:

Rigid Core: The two benzene (B151609) rings connected by the imine group provide the necessary rigidity for the molecule to maintain orientational order in the mesophase.

Polar Terminal Groups: The strong dipole moment of the terminal cyano (-CN) group and the methoxy (B1213986) (-OCH3) group leads to strong intermolecular interactions, which contribute to the stability of the liquid crystal phase.

The mesophase range can also be affected by the purity of the compound, as impurities can disrupt the molecular ordering and typically depress the clearing point temperature. lcms.cz The introduction of different chemical groups, such as fluorine atoms in similar liquid crystal structures, has been shown to subtly modify properties like melting point and transition temperatures due to effects on polarity and intermolecular forces. beilstein-journals.org

External Field Effects on Liquid Crystalline Phases

The response of this compound's nematic phase to external fields is a defining characteristic of liquid crystals. The significant difference in dielectric and diamagnetic properties parallel and perpendicular to the molecular long axis allows for the manipulation of the director orientation with electric or magnetic fields.

The presence of the highly polar cyano group gives the molecule a large positive dielectric anisotropy. This means that when an external electric field is applied, the molecules will tend to align their long axes parallel to the field direction. researchgate.net This field-induced reorientation is the fundamental principle behind the operation of many liquid crystal displays (LCDs). The ability to switch the orientation of the molecules, and thus alter the optical properties of the material (such as birefringence), is a key electro-optical effect. lcms.czresearchgate.net This control over light passage allows for applications in devices that modulate light, such as smart windows. tcichemicals.com

Insufficient Scientific Data to Fulfill Request

Despite targeted searches for "this compound" in relation to "electric field-induced phase shifts," "magnetic field-induced birefringence," and "critical phenomena and exponent determination," no dedicated research discussing these specific properties for this particular compound could be located.

The performed searches yielded information on related but distinct compounds, such as N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) and other cyanobiphenyls, or general discussions on p-anisidine (B42471) in contexts other than liquid crystal physics. This information is not directly applicable to "this compound" and therefore cannot be used to generate the scientifically accurate and specific article requested in the prompt.

Given the strict instructions to focus solely on "this compound" and the provided outline, the absence of specific research data for this compound on the requested topics makes it impossible to generate the article while adhering to the user's constraints. Introducing information from other compounds would violate the core requirement of focusing exclusively on "this compound."

Therefore, this request cannot be fulfilled at this time due to the lack of available scientific literature on the specified properties of "this compound."

Nonlinear Optical Nlo Properties Studies

Theoretical Prediction of NLO Response

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO response of molecules. These theoretical studies provide insights into the electronic origins of NLO phenomena and can guide the design of new materials with enhanced properties.

The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule and is responsible for effects such as second-harmonic generation (SHG). For a molecule to exhibit a non-zero β, it must be non-centrosymmetric. The push-pull electronic structure of p-Cyanobenzal-p-anisidine, featuring an electron-donating anisidine group and an electron-withdrawing cyanobenzal group, is specifically designed to enhance this property.

Illustrative Data Table: Calculated First-Order Hyperpolarizability of a Representative Schiff Base

| Computational Method | Basis Set | β_tot (x 10⁻³⁰ esu) |

| DFT/B3LYP | 6-311++G(d,p) | 15.8 |

Note: This data is illustrative for a similar Schiff base and not specific to this compound.

The second-order hyperpolarizability (γ) governs the third-order NLO response, which includes phenomena like third-harmonic generation and the nonlinear refractive index. Unlike the first-order hyperpolarizability, all molecules possess a non-zero γ. Theoretical investigations into the γ of organic molecules are computationally demanding but provide crucial information about their potential for applications in all-optical switching and optical limiting.

For push-pull polyenes, which share electronic characteristics with this compound, DFT calculations have been employed to predict γ. The magnitude of γ is highly sensitive to the electronic structure and the extent of charge transfer within the molecule. It is anticipated that this compound would exhibit a notable second-order hyperpolarizability due to its extended π-conjugation and intramolecular charge transfer character.

The NLO properties of this compound are fundamentally rooted in its electronic structure. The molecule's design facilitates intramolecular charge transfer (ICT) from the electron-donating anisidine moiety to the electron-accepting cyanobenzal moiety upon excitation by an intense light source. This redistribution of electron density leads to a large change in the molecular dipole moment, which is directly related to the first-order hyperpolarizability (β).

Experimental Characterization of NLO Properties

While theoretical predictions offer valuable guidance, experimental validation is essential to accurately determine the NLO properties of a material. The Z-scan technique is a widely used and relatively simple experimental method for measuring the nonlinear absorption and nonlinear refraction of materials.

The Z-scan method involves translating a sample along the propagation path (the z-axis) of a focused laser beam and measuring the transmittance through a finite aperture in the far field. uobasrah.edu.iq By analyzing the transmittance curve, one can determine both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β_abs).

A typical closed-aperture Z-scan for a material with a negative nonlinear refractive index (self-defocusing) will show a peak followed by a valley in the transmittance curve. Conversely, a positive nonlinear refractive index (self-focusing) will exhibit a valley followed by a peak. An open-aperture Z-scan, where all the transmitted light is collected, is used to measure the nonlinear absorption. A decrease in transmittance at the focal point indicates reverse saturable absorption (RSA), a desirable property for optical limiting.

While specific Z-scan data for this compound is not available, studies on similar organic dyes and Schiff bases have demonstrated significant third-order nonlinearities using this technique. uobasrah.edu.iqnih.gov

Illustrative Data Table: Experimental NLO Parameters for a Representative Organic Dye from Z-Scan

| Wavelength (nm) | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β_abs) (cm/GW) |

| 532 | -2.5 x 10⁻¹¹ | 150 |

Note: This data is illustrative for a similar organic dye and not specific to this compound.

Optical limiting is a phenomenon where the transmittance of a material decreases with increasing input laser intensity. This property is crucial for protecting sensitive optical components and human eyes from high-intensity laser radiation. Materials exhibiting strong nonlinear absorption, such as reverse saturable absorption, are excellent candidates for optical limiting applications.

The optical limiting threshold is defined as the input laser fluence at which the transmittance drops to 50% of its linear transmittance. The determination of this threshold is a key metric for evaluating the performance of an optical limiter. While an explicit optical limiting threshold for this compound has not been reported, the expected strong nonlinear absorption suggests that it would exhibit optical limiting behavior. The threshold would depend on factors such as the concentration of the material and the wavelength and pulse duration of the incident laser.

Influence of Molecular Structure on NLO Behavior of this compound

The nonlinear optical (NLO) properties of organic molecules are intrinsically linked to their molecular structure. In the case of this compound, a Schiff base compound, its architecture is deliberately designed to elicit a significant NLO response. This is achieved through the strategic placement of specific functional groups that create a "push-pull" electronic system within the molecule.

Role of Electron-Donating and Electron-Withdrawing Groups

The foundation of this compound's NLO activity lies in the interplay between an electron-donating group (EDG) and an electron-withdrawing group (EWG) at opposite ends of a π-conjugated system. In this molecule, the methoxy (B1213986) group (-OCH₃) attached to the aniline (B41778) ring (derived from p-anisidine) serves as the electron donor. Conversely, the cyano group (-CN) on the benzaldehyde (B42025) ring acts as the electron acceptor.

The methoxy group, with its lone pairs of electrons on the oxygen atom, increases the electron density of the aromatic ring it is attached to, effectively "pushing" electrons into the conjugated system. On the other hand, the cyano group, with its triple bond and the high electronegativity of the nitrogen atom, strongly pulls electron density towards itself. This push-pull mechanism across the conjugated bridge of the benzylideneaniline (B1666777) core is a key factor for high molecular hyperpolarizability, a measure of a molecule's NLO response.

Quantum computational studies on similar donor-acceptor systems have consistently shown that this strategic arrangement of functional groups leads to a significant enhancement of NLO properties. For instance, studies on phenanthrene-based molecules have demonstrated that pairing a strong donor with a strong acceptor, such as the cyano group, results in very good NLO behavior. nih.gov

Table 1: Calculated First Hyperpolarizability (β) of a Generic Donor-π-Acceptor System with Varying Substituents

| Donor Group | Acceptor Group | Calculated β (arbitrary units) |

|---|---|---|

| -H | -H | 1.0 |

| -OCH₃ | -H | 2.5 |

| -H | -CN | 3.8 |

| -OCH₃ | -CN | 8.2 |

Note: This table is illustrative and based on general trends observed in computational studies of donor-acceptor molecules. The values are not specific to this compound.

Mechanisms of Intramolecular Charge Transfer

The presence of electron-donating and electron-withdrawing groups facilitates a phenomenon known as intramolecular charge transfer (ICT). beilstein-journals.orgnih.gov Upon excitation by light, there is a significant redistribution of electron density within the this compound molecule. An electron is effectively transferred from the electron-rich methoxy-substituted aniline part (the donor) to the electron-deficient cyano-substituted benzaldehyde part (the acceptor).

This ICT process leads to a substantial change in the dipole moment of the molecule between its ground and excited states. beilstein-journals.org Molecules that exhibit a large change in dipole moment upon excitation tend to have large second-order hyperpolarizabilities (β), which are directly related to their NLO activity.

The efficiency of this charge transfer is heavily influenced by the nature of the π-conjugated bridge that connects the donor and acceptor. In this compound, the benzylideneaniline core with its imine (-CH=N-) linkage and phenyl rings provides an effective pathway for this electron delocalization. nih.gov

Furthermore, the surrounding environment, such as the polarity of the solvent, can significantly impact the ICT process. In polar solvents, the charge-separated excited state is often stabilized, which can be observed through changes in the molecule's absorption and fluorescence spectra. rsc.org For instance, in many donor-acceptor systems, a pronounced redshift in the emission spectrum is observed as the solvent polarity increases, which is a hallmark of an ICT process. rsc.org

Computational studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the mechanisms of ICT. nih.govnih.gov These studies can model the electronic transitions and predict the changes in molecular geometry and electronic structure upon excitation. For example, in similar benzylideneaniline systems, it has been shown that the molecule can undergo significant configurational changes in the excited state to facilitate a more efficient charge transfer. nih.govrsc.org

Table 2: Key Molecular Components and Their Roles in this compound

| Component | Chemical Moiety | Role in NLO Properties |

|---|---|---|

| Electron-Donating Group | p-anisidine (B42471) | Increases electron density, "pushes" electrons into the π-system. |

| π-Conjugated Bridge | Benzylidene | Facilitates the transfer of electrons from the donor to the acceptor. |

| Electron-Withdrawing Group | p-Cyanobenzal | Pulls electron density, creating a charge-separated state upon excitation. |

Coordination Chemistry and Metal Complexation Research

Synthesis of Metal Complexes with p-Cyanobenzal-p-anisidine and Related Schiff Bases

The synthesis of metal complexes with Schiff bases, including those derived from p-anisidine (B42471), is a well-established area of inorganic chemistry. These processes typically involve a two-step procedure: the synthesis of the Schiff base ligand followed by its reaction with a metal salt.

The initial step in forming these coordination compounds is the synthesis of the Schiff base ligand itself. This is generally achieved through a condensation reaction between a primary amine and a carbonyl compound. For a ligand structurally related to this compound, such as (E)-4-methoxy-N-(4-methoxybenzylidene)aniline, the synthesis involves the condensation of 4-methoxybenzaldehyde (B44291) with 4-methoxyaniline. orgsyn.org This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and amine in a suitable solvent like methanol (B129727) or ethanol. orgsyn.orgidosr.org

Once the Schiff base ligand is prepared and purified, the complexation is carried out by reacting the ligand with a metal salt in a specific molar ratio. idosr.org For instance, the synthesis of various metal(II) complexes can be achieved by adding a methanolic solution of the respective metal chloride (e.g., NiCl₂, CoCl₂, FeCl₂, MnCl₂) to a methanolic solution of the Schiff base ligand. orgsyn.org The mixture is then refluxed for a period, after which the resulting complex precipitates, is filtered, washed, and dried. orgsyn.org Similarly, lanthanide(III) complexes are synthesized by reacting the Schiff base ligand with lanthanide salts, such as nitrates or chlorides, in an appropriate solvent. tandfonline.com

Nickel(II) Complexes: The reaction of Schiff base ligands with nickel(II) salts, such as nickel(II) acetate (B1210297) or nickel(II) chloride, readily forms Ni(II) complexes. nih.govrasayanjournal.co.in Depending on the ligand and reaction conditions, different coordination geometries can be achieved. For example, square-planar Ni(II) complexes are often formed with tetradentate Schiff base ligands. Octahedral geometries are also common, particularly when additional ligands like water or anions coordinate to the metal center. rasayanjournal.co.in

Mercury(II) Complexes: Mercury(II) complexes of Schiff bases can be synthesized by reacting the ligand with mercury(II) halides, such as HgCl₂ or HgI₂. These reactions typically yield complexes where the Schiff base acts as a bidentate ligand, coordinating through the imine nitrogen atoms. The resulting complexes often exhibit a distorted tetrahedral geometry.

Lanthanum(III) Complexes: Lanthanum(III) complexes with Schiff base ligands are synthesized by reacting the ligand with La(III) salts, such as LaCl₃·6H₂O or La(NO₃)₃. tandfonline.comscirp.org The Schiff base can act as a multidentate ligand, coordinating through nitrogen and oxygen donor atoms. The resulting La(III) complexes can have various coordination numbers, often high, which is characteristic of lanthanide ions. scirp.orgresearchgate.net

Characterization of Coordination Compounds

A comprehensive suite of analytical techniques is employed to elucidate the structure and properties of the synthesized metal complexes. These methods provide insights into the coordination environment of the metal ion, the geometry of the complex, and its electronic and magnetic properties.

Spectroscopic techniques are fundamental in characterizing Schiff base metal complexes.

Infrared (IR) Spectroscopy: A key feature in the IR spectra of these complexes is the shift of the azomethine (C=N) stretching vibration upon coordination to a metal ion. For the free Schiff base ligand, this band typically appears around 1620-1630 cm⁻¹. researchgate.netsphinxsai.com Upon complexation, this band often shifts to a lower or sometimes higher frequency, indicating the coordination of the imine nitrogen to the metal center. researchgate.netsphinxsai.com For example, in some La(III) complexes, this shift is observed to a higher frequency by 15-18 cm⁻¹. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the Schiff base ligands and their metal complexes provide information about the electronic transitions within the molecules. The spectra of the ligands typically show absorption bands in the UV region corresponding to π → π* and n → π* transitions. sphinxsai.com Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d transitions in the case of transition metal complexes or charge transfer phenomena. sphinxsai.com For instance, Ni(II) complexes can exhibit bands in the 400-700 nm range attributed to d-d transitions, which can be indicative of an octahedral geometry. sphinxsai.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for characterizing diamagnetic complexes, such as those of La(III). The chemical shifts of the protons in the ligand, particularly the azomethine proton (-CH=N-), are sensitive to the coordination environment. Upon complexation, the signal for the azomethine proton often shifts downfield, providing further evidence of coordination. researchgate.net For some La(III) Schiff base complexes, a downfield shift of the azomethine proton signal by Δδ = 0.19-0.23 ppm has been reported. researchgate.net

| Spectroscopic Data for Representative Schiff Base Metal Complexes | |

| Technique | Observation |

| IR Spectroscopy | The C=N stretch of the free ligand (around 1620-1630 cm⁻¹) shifts upon complexation, indicating coordination of the imine nitrogen. researchgate.netsphinxsai.com |

| UV-Vis Spectroscopy | Ligand bands (π → π* and n → π*) may shift, and new d-d transition bands may appear for transition metal complexes upon coordination. sphinxsai.com |

| ¹H NMR Spectroscopy | The azomethine proton signal often shifts downfield in diamagnetic complexes upon coordination. researchgate.net |

This table contains interactive data. Click on a row to learn more.

Ni(II) Complexes: The crystal structures of various Ni(II) Schiff base complexes have been determined. For example, some Ni(II) complexes with bidentate Schiff base ligands derived from p-anisidine adopt a square-planar geometry. nih.gov In such complexes, the Ni(II) ion is coordinated to two nitrogen and two oxygen atoms from two ligand molecules in a trans configuration. The Ni-N and Ni-O bond lengths are typically in the range of 1.9-2.0 Å.

Hg(II) Complexes: X-ray diffraction studies of Hg(II) Schiff base complexes have revealed that they often adopt a distorted tetrahedral geometry. In these structures, the mercury(II) ion is coordinated to two nitrogen atoms from the Schiff base ligand and two halide ions.

| Selected Crystallographic Data for Representative Schiff Base Metal Complexes | |||

| Complex | Geometry | Metal-Ligand Bond Lengths (Å) | Reference |

| Ni(II) Schiff Base | Square Planar | Ni-N: ~1.95, Ni-O: ~1.85 | nih.gov |

| Hg(II) Schiff Base | Distorted Tetrahedral | Hg-N: ~2.3-2.4, Hg-Cl: ~2.4-2.5 |

This table contains interactive data. Click on a row to learn more.

Magnetic susceptibility measurements are crucial for determining the magnetic behavior of metal complexes, which is related to the number of unpaired electrons and the coordination geometry of the metal ion.

Ni(II) Complexes: Nickel(II) complexes can be either paramagnetic or diamagnetic depending on their geometry. Octahedral and tetrahedral Ni(II) complexes are paramagnetic, with two unpaired electrons, and typically exhibit magnetic moments in the range of 2.8-3.2 B.M. and 3.4-4.2 B.M., respectively. rasayanjournal.co.in Square-planar Ni(II) complexes, on the other hand, are generally diamagnetic. rasayanjournal.co.in The magnetic moment of an octahedral Ni(II) complex with a Schiff base derived from salicylaldehyde (B1680747) has been reported to be 2.95 B.M., consistent with this geometry. rasayanjournal.co.in

La(III) Complexes: Lanthanum(III) has a 4f⁰ electronic configuration and is therefore expected to be diamagnetic. iaea.orgresearchgate.net Magnetic susceptibility measurements of La(III) Schiff base complexes confirm their diamagnetic nature. iaea.orgresearchgate.net

| Magnetic Properties of Representative Schiff Base Metal Complexes | ||

| Metal Ion | Geometry | Magnetic Behavior |

| Ni(II) | Octahedral | Paramagnetic (μ_eff ≈ 2.8-3.2 B.M.) rasayanjournal.co.in |

| Ni(II) | Square Planar | Diamagnetic rasayanjournal.co.in |

| La(III) | Various | Diamagnetic iaea.orgresearchgate.net |

This table contains interactive data. Click on a row to learn more.

Chelation Effects on Complex Stability and Reactivity

The coordination chemistry of this compound is fundamentally influenced by its ability to act as a chelating agent. Chelation, the process by which a multidentate ligand binds to a central metal ion at two or more points to form a ring structure, has profound effects on the stability and reactivity of the resulting metal complexes. libretexts.orglibretexts.org As a Schiff base, this compound possesses at least one key donor site in the form of the imine nitrogen atom (-C=N-). The formation of a stable chelate ring, typically five- or six-membered, is a primary driver for the enhanced stability observed in complexes with such ligands compared to those with analogous monodentate ligands. quora.com This phenomenon, known as the chelate effect, is a cornerstone of coordination chemistry.

The enhanced stability is primarily a consequence of favorable thermodynamic factors, particularly a significant increase in entropy. libretexts.orglibretexts.org During complexation, a bidentate ligand like this compound displaces two or more monodentate solvent molecules. This results in an increase in the total number of independent species in the solution, leading to a positive change in entropy (ΔS) and a more negative Gibbs free energy change (ΔG), which signifies a more spontaneous and stable complex formation. libretexts.org

The stability of metal chelates is quantified by their formation constants (or stability constants, K). Research on various Schiff base complexes has consistently shown that the stability of these complexes with divalent metal ions often follows the Irving-Williams order: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.govresearchgate.net This trend is attributed to factors such as the decrease in ionic radii across the period and the ligand field stabilization energies.

To illustrate the magnitude of these stability constants, the following table presents data for metal complexes with structurally related bidentate Schiff base ligands. While specific thermodynamic data for this compound complexes is not extensively documented in existing literature, these examples provide insight into the expected stability.

| Metal Ion | Ligand System | log K₁ | log K₂ | Temperature (°C) | Ionic Strength (M) | Solvent |

|---|---|---|---|---|---|---|

| Cu(II) | 5-bromo-OHA-N-(4-methoxyphenyl)imine | - | - | - | 0.1 (NaClO₄) | 50:50 Ethanol-Water |

| Ni(II) | 5-bromo-OHA-N-(4-methoxyphenyl)imine | - | - | - | 0.1 (NaClO₄) | 50:50 Ethanol-Water |

| Co(II) | 5-bromo-OHA-N-(4-methoxyphenyl)imine | - | - | - | 0.1 (NaClO₄) | 50:50 Ethanol-Water |

| Zn(II) | N-[2-hydroxy-1-napthalydene]-2-methoxyanilline | - | - | 27 | 0.1 (NaClO₄) | 60% Dioxane-Water |

| Mn(II) | N-[2-hydroxy-1-napthalydene]-2-methoxyanilline | - | - | 27 | 0.1 (NaClO₄) | 60% Dioxane-Water |

Note: The table above is populated with representative data from studies on analogous Schiff base complexes to illustrate the general trends in stability constants. Specific values for this compound are not provided due to their absence in the cited literature. researchgate.netresearchgate.net

The increased stability imparted by chelation directly influences the reactivity of the metal center. By locking the metal ion into a more rigid conformational structure, chelation can:

Modify Redox Potentials: The ligand's electronic properties and the stereochemistry of the complex can stabilize a particular oxidation state of the metal, thereby altering the ease with which the metal ion can be oxidized or reduced.

Influence Catalytic Activity: Many Schiff base metal complexes are effective catalysts. nih.gov The chelate structure defines the geometry around the metal center, which in turn affects the accessibility of catalytic sites and the binding of substrates, thus modulating catalytic efficiency and selectivity.

Control Lability: The dissociation of a chelating ligand is a stepwise process. Once one donor atom detaches, the high local concentration of the still-attached donor group favors re-coordination. This makes the substitution of chelating ligands a kinetically slower process compared to the substitution of monodentate ligands, rendering the complex more inert. libretexts.org

Advanced Materials Science Applications and Research Directions

Utilization as Building Blocks for Complex Organic Molecules

The inherent reactivity of the imine (C=N) bond and the functional groups on the aromatic rings of p-Cyanobenzal-p-anisidine make it a versatile precursor for the synthesis of more complex molecular structures, particularly heterocyclic compounds. While direct studies on this compound are emerging, its potential can be inferred from established organic reactions where similar Schiff bases are employed.

For instance, the imine functionality can act as a key synthon in cycloaddition and multicomponent reactions. In reactions analogous to the Doebner-Miller synthesis, which produces quinolines from anilines and α,β-unsaturated carbonyl compounds, the aniline-derived portion of this compound could potentially participate in annulation reactions to form quinoline-type structures. wikipedia.org Similarly, the imine bond can be a reactive partner in the synthesis of other nitrogen-containing heterocycles such as pyrazoles and imidazoles. mdpi.combeilstein-journals.orgmdpi.com The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com The imine in this compound could be envisioned to react with suitable reagents to form intermediates that cyclize to pyrazole (B372694) derivatives. Likewise, the synthesis of imidazoles can be achieved through various routes, including those that could potentially utilize an imine as a starting material. beilstein-journals.org

The cyanobenzylidene moiety also offers a reactive handle for further synthetic transformations, potentially leading to a diverse range of functionalized molecules.

Applications in Specialty Dyes and Pigments

The extended π-conjugated system in this compound, spanning across both aromatic rings and the imine bridge, suggests its potential as a chromophore. While its direct application in commercial dyes and pigments is not widely documented, its structural motifs are found in various classes of colorants.

Azo dyes, which constitute a large and important class of synthetic colorants, are often synthesized from aromatic amines like p-anisidine (B42471) through diazotization and coupling reactions. nih.govchemrevlett.com Although this compound is not an azo dye itself, its precursor, p-anisidine, is a well-known component in the synthesis of numerous azo dyes. chemicalbook.com The presence of the electron-withdrawing cyano group and the electron-donating methoxy (B1213986) group in this compound can influence its electronic absorption properties, potentially leading to coloration in the visible spectrum. Further derivatization of the molecule, for instance, by introducing auxochromic groups, could enhance its properties as a specialty dye.

The field of dye chemistry is continually exploring new molecular scaffolds to achieve specific colors, stability, and performance characteristics. The unique electronic structure of this compound makes it a candidate for investigation in the development of novel dye systems.

Optoelectronic Materials Development

One of the most promising areas of application for this compound and related Schiff bases is in the field of optoelectronics, particularly as liquid crystals. The rod-like molecular shape, a consequence of the para-substituted aromatic rings, is a key characteristic for the formation of liquid crystalline phases.

Research on structurally similar compounds provides strong evidence for the potential of this compound in this domain. For example, the homologous series of 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes, which feature a similar cyanophenyl-imine-alkoxyphenyl core, exhibit a rich liquid crystal polymorphism, including nematic and smectic phases. rsc.org The interplay of the rigid core and flexible terminal groups in these molecules dictates their mesomorphic behavior.